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Compound of Interest

Compound Name:
N-[4-(2-

oxopropyl)phenyl]acetamide

Cat. No.: B1282052 Get Quote

Spectroscopic Data Analysis: N-(4-
acetylphenyl)acetamide as a Reference
N-(4-acetylphenyl)acetamide serves as a pertinent reference compound, differing from the

target molecule only by a single methylene group. The spectroscopic data for N-(4-

acetylphenyl)acetamide is well-documented and provides a strong basis for predicting the

spectral characteristics of N-[4-(2-oxopropyl)phenyl]acetamide.

Table 1: Summary of Spectroscopic Data for N-(4-
acetylphenyl)acetamide
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Spectroscopic Technique Data Type Observed Values

¹H NMR Chemical Shift (δ)

δ 2.15 (s, 3H, -NHCOCH₃),

2.55 (s, 3H, -COCH₃), 7.60 (d,

2H, Ar-H), 7.90 (d, 2H, Ar-H)

¹³C NMR Chemical Shift (δ)

δ 24.5 (-NHCOCH₃), 26.5 (-

COCH₃), 118.5 (Ar-C), 130.0

(Ar-C), 132.0 (Ar-C), 142.5 (Ar-

C), 168.5 (-NHCOCH₃), 197.0

(-COCH₃)

IR Spectroscopy Wavenumber (cm⁻¹)

~3300 (N-H stretch), ~1670

(Amide C=O stretch), ~1660

(Ketone C=O stretch), ~1600,

1530 (Aromatic C=C stretch)

Mass Spectrometry m/z 177 (M⁺), 162, 134, 92, 43

Note: The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Reference the spectrum to the solvent peak.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Proposed Synthesis of N-[4-(2-
oxopropyl)phenyl]acetamide
A plausible synthetic route to N-[4-(2-oxopropyl)phenyl]acetamide could involve the

acetylation of 4-aminophenylacetone.

4-Aminophenylacetone

Acetic Anhydride
or

Acetyl Chloride

N-[4-(2-oxopropyl)phenyl]acetamideAcetylation
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Caption: A proposed synthetic pathway for N-[4-(2-oxopropyl)phenyl]acetamide.

Conclusion
While direct experimental data for N-[4-(2-oxopropyl)phenyl]acetamide is not currently

available in the reviewed literature, the provided information on the analogous compound, N-(4-

acetylphenyl)acetamide, offers a solid foundation for researchers. The spectroscopic data and

general experimental protocols outlined in this guide can be effectively utilized for the

characterization and identification of the target molecule and other related compounds. The

proposed synthetic route provides a logical starting point for the chemical synthesis of N-[4-(2-
oxopropyl)phenyl]acetamide. It is recommended that any future synthesis of this compound

be followed by thorough spectroscopic characterization to confirm its identity.

To cite this document: BenchChem. ["spectroscopic data for N-[4-(2-
oxopropyl)phenyl]acetamide (NMR, IR, MS)"]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1282052#spectroscopic-data-for-n-4-2-oxopropyl-
phenyl-acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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